Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Overview
Description
Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a piperidine and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, as well as various solvents and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, rhodium
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and piperazine derivatives, such as:
- 1-[(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- 1-[(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- 1-[(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
Its combination of piperidine and piperazine moieties, along with the phenylmethoxyphenyl group, provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O2.C2H2O4/c34-30(33-21-19-32(20-22-33)28-9-5-2-6-10-28)27-15-17-31(18-16-27)23-25-11-13-29(14-12-25)35-24-26-7-3-1-4-8-26;3-1(4)2(5)6/h1-14,27H,15-24H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLSIKIOYIZAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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